![molecular formula C12H13BrN4 B2913734 6-Bromo-4-(piperazin-1-yl)quinazoline CAS No. 205259-86-5](/img/structure/B2913734.png)
6-Bromo-4-(piperazin-1-yl)quinazoline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-(piperazin-1-yl)quinazoline consists of a quinazoline core with a bromine atom at position 6 and a piperazine moiety attached at position 4. The quinazoline scaffold is a bicyclic heterocycle, and the presence of the piperazine ring adds complexity to its structure .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
- Multi-Kinase Inhibitor : Some derivatives of 6-bromo-4-(piperazin-1-yl)quinazoline exhibit potent multi-kinase inhibitory activity. These compounds have potential as anticancer agents by targeting multiple signaling pathways involved in tumor growth and metastasis .
- Cellular Anti-Proliferative Activity : The same derivatives demonstrate effective cellular anti-proliferative activity against various cancer cell lines. Researchers are exploring their use in cancer therapy .
- 6-Bromo-4-(piperazin-1-yl)quinazoline can serve as a catalyst in organic reactions:
Medicinal Chemistry and Drug Development
Catalysis and Organic Synthesis
Safety and Hazards
Mécanisme D'action
Target of Action
Quinazoline derivatives have been known to exhibit activity against various targets, including epidermal growth factor receptors .
Mode of Action
It is known that quinazoline derivatives often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways, often related to cell growth and proliferation .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its absorption and distribution in the body.
Result of Action
Quinazoline derivatives are often associated with inhibitory effects on cell growth and proliferation .
Propriétés
IUPAC Name |
6-bromo-4-piperazin-1-ylquinazoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4/c13-9-1-2-11-10(7-9)12(16-8-15-11)17-5-3-14-4-6-17/h1-2,7-8,14H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLUQABTYJZQOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-(piperazin-1-yl)quinazoline |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.